molecular formula C6H14N2OS B2446640 (3-Ethoxypropyl)thiourea CAS No. 871497-63-1

(3-Ethoxypropyl)thiourea

Cat. No. B2446640
CAS RN: 871497-63-1
M. Wt: 162.25
InChI Key: BPIJXOIMSUEVHX-UHFFFAOYSA-N
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Description

“(3-Ethoxypropyl)thiourea” is a chemical compound with the molecular formula C6H14N2OS and a molecular weight of 162.25 . It is used for research purposes .


Synthesis Analysis

Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “(3-Ethoxypropyl)thiourea” has been studied using various methods such as X-ray diffraction, DFT, NBO, AIM, and RDG analyses . These studies have provided insights into the nature and energy of intermolecular bond interactions between thiourea and water molecules .


Chemical Reactions Analysis

The nature of the molecular interactions between water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods . NBO analysis shows that the Thio-(H2O)5 complex has higher stabilization energy values than the other complexes .


Physical And Chemical Properties Analysis

“(3-Ethoxypropyl)thiourea” is a solid substance that should be stored at room temperature . It has a predicted melting point of 58.74°C and a predicted boiling point of 252.8°C at 760 mmHg . Its predicted density is 1.1 g/cm3 and its refractive index is n20D 1.52 .

Scientific Research Applications

Mechanism of Action

Target of Action

(3-Ethoxypropyl)thiourea, like other thiourea derivatives, has been found to have diverse biological applications . The primary targets of thiourea derivatives include enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biochemical processes, including carbohydrate metabolism and neurotransmission .

Mode of Action

Thiourea derivatives have been shown to inhibit the activity of their target enzymes . For instance, they can bind to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This interaction can lead to changes in the biochemical pathways that these enzymes are involved in .

Biochemical Pathways

Thiourea derivatives affect several biochemical pathways. By inhibiting enzymes like α-amylase and α-glucosidase, they can impact carbohydrate metabolism . Similarly, by inhibiting AChE and BuChE, they can affect neurotransmission . The downstream effects of these changes can include altered glucose levels and changes in nerve signal transmission .

Pharmacokinetics

It is largely excreted unchanged via the kidneys . These properties can impact the bioavailability of (3-Ethoxypropyl)thiourea, affecting its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of (3-Ethoxypropyl)thiourea’s action can vary depending on the specific targets and pathways involved. For instance, inhibition of α-amylase and α-glucosidase can lead to decreased breakdown of carbohydrates, potentially affecting blood glucose levels . Inhibition of AChE and BuChE can affect neurotransmission, potentially leading to changes in nerve signal transmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Ethoxypropyl)thiourea. For example, thiourea has been found to induce antioxidant mechanisms of salt tolerance in plants . This suggests that the presence of salt could potentially influence the action of thiourea derivatives. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the stability and efficacy of (3-Ethoxypropyl)thiourea .

Safety and Hazards

Thiourea is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and is suspected of causing cancer and damaging the unborn child . It may form combustible dust concentrations in air .

Future Directions

Thiourea derivatives have numerous applications in the field of nanoparticles, and they are starting precursors in a large number of chemical reactions . They have been the focus of several review articles due to their wide range of applications .

properties

IUPAC Name

3-ethoxypropylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS/c1-2-9-5-3-4-8-6(7)10/h2-5H2,1H3,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIJXOIMSUEVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxypropyl)thiourea

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